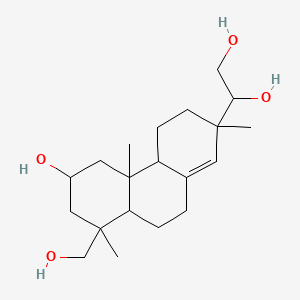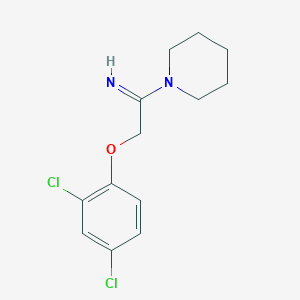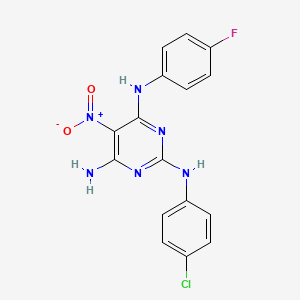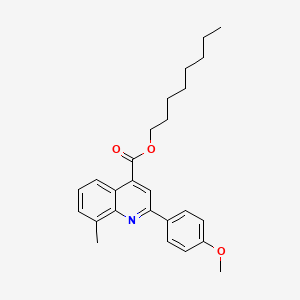![molecular formula C32H28N2O B12467123 4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one](/img/structure/B12467123.png)
4,8,9,10-Tetraphenyl-1,3-diazatricyclo[5.1.1.1~3,5~]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is a complex organic compound with a unique tricyclic structure. It is characterized by the presence of four phenyl groups and a diazatricyclic framework, making it a subject of interest in various fields of chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE typically involves the reaction of diethylene glycol and hydrazine hydrate under controlled conditions. The reaction mixture is heated at 100°C for an hour, followed by the addition of potassium hydroxide (KOH). The excess hydrazine hydrate is distilled off, and the resulting solution is further heated at 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity .
化学反応の分析
Types of Reactions
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anticholinergic properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE involves its interaction with specific molecular targets. The compound’s diazatricyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticholinergic effects .
類似化合物との比較
Similar Compounds
4,8,9,10-Tetraaryl-1,3-diazaadamantan-6-one: Similar in structure but with different aryl groups.
1,3-Diazaadamantane derivatives: Share the diazatricyclic framework but differ in substituents and functional groups
Uniqueness
4,8,9,10-TETRAPHENYL-1,3-DIAZATRICYCLO[5.1.1.1(3),?]DECAN-6-ONE is unique due to its specific arrangement of phenyl groups and the stability of its tricyclic structure.
特性
分子式 |
C32H28N2O |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
4,8,9,10-tetraphenyl-1,3-diazatricyclo[5.1.1.13,5]decan-6-one |
InChI |
InChI=1S/C32H28N2O/c35-32-26-28(22-13-5-1-6-14-22)33(29(26)23-15-7-2-8-16-23)21-34-30(24-17-9-3-10-18-24)27(32)31(34)25-19-11-4-12-20-25/h1-20,26-31H,21H2 |
InChIキー |
GQEOESVBSCGECK-UHFFFAOYSA-N |
正規SMILES |
C1N2C(C(C2C3=CC=CC=C3)C(=O)C4C(N1C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467046.png)
![Ethyl 4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12467059.png)
![4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12467067.png)
![3-Nitro-4-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]benzenesulfonamide](/img/structure/B12467073.png)
methyl}phenol](/img/structure/B12467078.png)

![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
![N~2~-(3-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12467096.png)


![4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium](/img/structure/B12467122.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)


